molecular formula C10H11NO5 B7972670 3-Isopropoxy-2-nitrobenzoic acid

3-Isopropoxy-2-nitrobenzoic acid

Cat. No.: B7972670
M. Wt: 225.20 g/mol
InChI Key: XXWQJEUYDNGZQV-UHFFFAOYSA-N
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Description

3-Isopropoxy-2-nitrobenzoic acid is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by an isopropoxy group, and the hydrogen atom at the second position is replaced by a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-isopropoxy-2-nitrobenzoic acid typically involves the nitration of isopropoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions need to be carefully controlled to ensure the selective nitration at the second position of the benzoic acid ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The process may also include steps for purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropoxy-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols, acid catalysts like sulfuric acid.

Major Products Formed:

    Reduction: 3-Isopropoxy-2-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

    Esterification: 3-Isopropoxy-2-nitrobenzoate esters.

Scientific Research Applications

3-Isopropoxy-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-isopropoxy-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the isopropoxy group can influence the compound’s hydrophobicity and binding affinity.

Comparison with Similar Compounds

    3-Isopropoxybenzoic acid: Lacks the nitro group, making it less reactive in redox reactions.

    2-Nitrobenzoic acid: Lacks the isopropoxy group, affecting its solubility and binding properties.

    3-Methoxy-2-nitrobenzoic acid: Similar structure but with a methoxy group instead of an isopropoxy group, leading to different chemical properties.

Uniqueness: 3-Isopropoxy-2-nitrobenzoic acid is unique due to the presence of both the isopropoxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications.

Biological Activity

3-Isopropoxy-2-nitrobenzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is a member of the nitrobenzoic acid family, characterized by the presence of a nitro group (-NO2) and an isopropoxy group (-O-CH(CH3)2) attached to the benzene ring. The molecular formula is C11H13N1O4C_{11}H_{13}N_{1}O_{4}, and its structure can be represented as follows:

Structure C6H4(NO2)(C3H7O)\text{Structure }C_6H_4(NO_2)(C_3H_7O)

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzymatic Interactions : The compound may interact with various enzymes, influencing metabolic pathways. For instance, studies have shown that nitroaromatic compounds can act as substrates for specific dioxygenases, which are enzymes that catalyze the incorporation of oxygen into organic substrates .
  • Antioxidant Properties : Nitrobenzoic acids have been reported to exhibit antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in cancer biology, where oxidative damage plays a significant role in tumor progression.
  • Antimicrobial Activity : Some derivatives of nitrobenzoic acids have demonstrated antimicrobial properties, suggesting that this compound might also possess similar effects against various pathogens.

Case Studies and Experimental Data

Recent studies have evaluated the biological activities of nitrobenzoic acids, including this compound. Key findings include:

  • Substrate Specificity : A study focused on the substrate specificity of nitroaromatic dioxygenases highlighted that certain bacteria could metabolize nitrobenzoic acids effectively, which has implications for bioremediation efforts .
  • Cell Line Studies : In vitro studies involving cancer cell lines have indicated that compounds similar to this compound can inhibit cell proliferation. For example, compounds with similar structures showed significant inhibition against breast and lung cancer cell lines .
  • Toxicological Assessments : Toxicity studies are crucial for understanding the safety profile of this compound. Preliminary assessments suggest moderate toxicity levels, necessitating further investigation into its safety for therapeutic applications .

Data Table: Biological Activities

Activity TypeObservationsReferences
Enzymatic InteractionSubstrate for dioxygenases in bacteria
Antioxidant ActivityPotential protective effects against oxidative stress
Antimicrobial EffectsPossible inhibition of bacterial growth
CytotoxicityInhibitory effects on cancer cell lines

Properties

IUPAC Name

2-nitro-3-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-6(2)16-8-5-3-4-7(10(12)13)9(8)11(14)15/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWQJEUYDNGZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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